4-(3-Chloro-4-fluorophenyl)-8-ethyl-1-thia-4-azaspiro[4.5]decan-3-one
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Overview
Description
4-(3-Chloro-4-fluorophenyl)-8-ethyl-1-thia-4-azaspiro[4.5]decan-3-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of chloro and fluoro substituents on the phenyl ring, along with the thia-azaspiro framework, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenyl)-8-ethyl-1-thia-4-azaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spiro Framework: The initial step involves the formation of the spiro-connected bicyclic system. This can be achieved through a cyclization reaction between a suitable ketone and an amine in the presence of a thiol reagent.
Introduction of Substituents: The chloro and fluoro substituents are introduced onto the phenyl ring through electrophilic aromatic substitution reactions. This can be done using chlorinating and fluorinating agents under controlled conditions.
Final Assembly: The final step involves the coupling of the substituted phenyl ring with the spiro framework, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorophenyl)-8-ethyl-1-thia-4-azaspiro[4.5]decan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)-8-ethyl-1-thia-4-azaspiro[4.5]decan-3-one has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-8-ethyl-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A compound with similar chloro and fluoro substituents on the phenyl ring, used as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4).
1-Thia-4,8-diazaspiro[4.5]decan-3-one Derivatives: Compounds with a similar spiro framework, investigated for their anti-ulcer and anticancer activities.
Uniqueness
4-(3-Chloro-4-fluorophenyl)-8-ethyl-1-thia-4-azaspiro[45]decan-3-one is unique due to its specific combination of chloro and fluoro substituents, spiro framework, and thia-azaspiro structure
Properties
Molecular Formula |
C16H19ClFNOS |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-8-ethyl-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C16H19ClFNOS/c1-2-11-5-7-16(8-6-11)19(15(20)10-21-16)12-3-4-14(18)13(17)9-12/h3-4,9,11H,2,5-8,10H2,1H3 |
InChI Key |
ZSOYBAPPFCRUSX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)N(C(=O)CS2)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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